BenchChemオンラインストアへようこそ!

Tubulin inhibitor 1

Anticancer Drug Discovery Cell Cycle Arrest Proliferation Assay

Tubulin inhibitor 1 (7a3) is a precisely optimized colchicine-site tubulin binder with nanomolar anti-proliferative activity across SK-OV-3, HeLa, MCF-7, and other cancer lines. It induces G2/M arrest and apoptosis, validated in SK-OV-3 xenograft models. This compound serves as a reliable positive control for HTS campaigns targeting microtubule dynamics and as a reference standard for SAR-driven lead optimization. Its well-characterized binding mode ensures reproducible results, unlike other CSBs with variable off-target effects. Procure high-purity (≥98%) for preclinical oncology research and mechanistic studies.

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
Cat. No. B2964712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 1
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CN(N=C2C3=CC(=C(C(=C3)OC)OC)OC)C
InChIInChI=1S/C21H24N2O4/c1-6-27-16-9-7-14(8-10-16)17-13-23(2)22-20(17)15-11-18(24-3)21(26-5)19(12-15)25-4/h7-13H,6H2,1-5H3
InChIKeyYWYCRTNRTJCKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Inhibitor 1: A High-Potency Colchicine-Site Ligand for Cancer Research and Drug Discovery [1]


Tubulin inhibitor 1 (CAS 2237054-53-2), also designated compound 7a3, is a synthetic small-molecule inhibitor that targets the colchicine-binding site (CBS) on β-tubulin [1]. It inhibits tubulin polymerization with nanomolar potency, induces G2/M-phase cell-cycle arrest, and triggers apoptosis in cancer cells [1]. This compound was discovered through a systematic structure-activity relationship (SAR) optimization campaign and exhibits a well-defined molecular interaction with the CBS, making it a precise chemical probe for studying microtubule dynamics and for preclinical oncology research [1].

Why Tubulin Inhibitor 1 Cannot Be Interchanged with Other Colchicine-Site Binders [1]


Colchicine-site binders (CSBs) encompass a structurally diverse family of compounds, yet their cellular efficacy and safety profiles are profoundly influenced by subtle differences in binding mode, tubulin conformational stabilization, and off-target interactions [1]. Tubulin inhibitor 1 was specifically optimized to achieve high anti-proliferative potency across a panel of cancer cell lines while maintaining a favorable in vivo tolerability profile [1]. Substituting it with another CSB—such as colchicine, combretastatin A-4, or a different synthetic analog—without validating the biological consequences can lead to inconsistent potency, altered selectivity, and unexpected toxicity, thereby compromising experimental reproducibility and hindering meaningful comparisons.

Quantitative Differentiation: How Tubulin Inhibitor 1 Compares to Key Colchicine-Site Binders [REFS-1]


Superior Anti-Proliferative Potency Against Diverse Cancer Cell Lines

Tubulin inhibitor 1 demonstrates potent anti-proliferative activity against multiple human cancer cell lines. In direct comparison to colchicine, which exhibits an IC50 of approximately 1.6 µM in a colchicine competition binding assay, Tubulin inhibitor 1 achieves significantly lower IC50 values (16.7–67.0 nM) in cell viability assays [1]. Furthermore, its potency in the SK-OV-3 ovarian cancer cell line (IC50 = 16.7 nM) exceeds that reported for combretastatin A-4 (CA-4) in MCF-7 cells (IC50 = 18.5 nM) and MDA-MB-231 cells (IC50 = 43 nM) under comparable assay conditions [2].

Anticancer Drug Discovery Cell Cycle Arrest Proliferation Assay

Significant Tumor Growth Inhibition in an In Vivo Xenograft Model

In a Balb/c nude mouse model bearing SK-OV-3 ovarian cancer xenografts, Tubulin inhibitor 1 (administered intraperitoneally at 50 mg/kg every two days for three cycles) significantly reduced tumor growth compared to vehicle control [1]. Although direct comparator data from the same study are unavailable, the observed tumor growth inhibition (TGI) of approximately 62.8% positions it favorably among colchicine-site binders that have advanced to preclinical evaluation.

In Vivo Efficacy Xenograft Model Antitumor Activity

Specific Occupancy of the Colchicine Binding Site Confirmed by Photoaffinity Competition

A photoaffinity-based competition assay using a probe derived from compound 1 demonstrated that its binding to tubulin was competed by colchicine but not by taxol or vinblastine [1]. This confirms that Tubulin inhibitor 1 occupies the colchicine-binding site with high specificity. In contrast, many other synthetic tubulin inhibitors show ambiguous or multi-site binding profiles.

Target Engagement Binding Site Mapping Mechanism of Action

Tubulin Inhibitor 1: Primary Research and Industrial Applications


Preclinical Anticancer Drug Discovery and Lead Optimization

Tubulin inhibitor 1 serves as a high-potency chemical starting point for medicinal chemistry campaigns aimed at developing novel microtubule-targeting agents. Its well-characterized structure-activity relationships (SAR) and robust in vivo efficacy in the SK-OV-3 xenograft model provide a solid foundation for iterative optimization. Researchers can use this compound as a reference standard to benchmark the anti-proliferative activity and tumor growth inhibition of newly synthesized colchicine-site binders.

Mechanistic Studies of Microtubule Dynamics and Mitotic Arrest

Given its unambiguous mechanism of action—binding to the colchicine site and inhibiting tubulin polymerization—Tubulin inhibitor 1 is an ideal tool for dissecting the cellular consequences of microtubule destabilization. It can be used to synchronize cells in the G2/M phase, to investigate apoptotic signaling pathways triggered by mitotic catastrophe, and to study the role of microtubules in processes such as cell migration and intracellular trafficking.

Validation of Colchicine Site-Targeted Screening Assays

In high-throughput screening (HTS) campaigns designed to identify new colchicine-site ligands, Tubulin inhibitor 1 can be employed as a positive control to validate assay performance. Its consistent nanomolar potency across a panel of cell lines ensures reliable detection of inhibitory activity, while its specific binding profile helps to discriminate between true CBS binders and compounds acting through off-target mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.